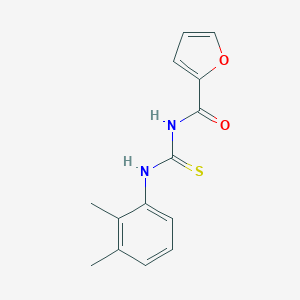![molecular formula C24H25FN2O4S B321705 2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321705.png)
2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a complex organic compound that features a combination of phenoxy, fluoroanilino, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Synthesis of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Formation of 4-fluoroaniline: This can be synthesized by the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation of 4-fluoroaniline: This involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinosulfonyl chloride.
Coupling Reaction: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 4-fluoroanilinosulfonyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxy group can undergo oxidation to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new polymers or as a component in advanced materials with specific properties.
Biological Research: It may be used as a tool compound to study the effects of specific molecular interactions in biological systems.
Industrial Applications: The compound could be used in the synthesis of other complex organic molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy and sulfonyl groups could play a role in binding to the target, while the fluoroanilino group may enhance the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(4-tert-butylphenoxy)-N-[3-(trifluoromethoxy)phenyl]acetamide
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both fluoroanilino and sulfonyl groups, which may confer specific properties such as enhanced binding affinity and selectivity in biological systems. The combination of these functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25FN2O4S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H25FN2O4S/c1-24(2,3)17-4-12-21(13-5-17)31-16-23(28)26-19-10-14-22(15-11-19)32(29,30)27-20-8-6-18(25)7-9-20/h4-15,27H,16H2,1-3H3,(H,26,28) |
InChI Key |
PNJWUAFGGWYHJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({(1E)-[4-(dimethylamino)phenyl]methylene}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B321622.png)
![(6E)-2,4-dichloro-6-[[2-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B321624.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B321628.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B321629.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B321630.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-ethoxyphenyl)thiourea](/img/structure/B321632.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B321633.png)

![N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B321635.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B321637.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B321640.png)

![N-[(2,3-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B321643.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B321644.png)
